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Compound of Interest

Compound Name:
6-Chloro-2-methylquinoline-3-

carboxylic acid

Cat. No.: B1621895 Get Quote

An In-depth Technical Guide to the Chemical Properties of 6-Chloro-2-methylquinoline-3-
carboxylic acid

Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a

vast array of natural products and synthetic drugs with diverse pharmacological activities.[1]

Compounds incorporating the quinoline ring system have demonstrated significant potential as

anti-inflammatory, antimicrobial, anticancer, and anti-hypertensive agents.[1][2][3] This guide

provides a comprehensive technical overview of a specific derivative, 6-Chloro-2-
methylquinoline-3-carboxylic acid, tailored for researchers, scientists, and drug development

professionals. We will delve into its core chemical properties, plausible synthetic routes,

spectroscopic signature, and analytical methodologies, positioning it as a valuable building

block for novel therapeutic agents.

Molecular Structure and Physicochemical
Properties
6-Chloro-2-methylquinoline-3-carboxylic acid is a heterocyclic compound featuring a

quinoline core substituted with chlorine, methyl, and carboxylic acid groups. These

substitutions critically influence its electronic properties, solubility, and reactivity, making it a

versatile intermediate for further chemical modification.
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The structure combines the aromatic, heterocyclic quinoline system with a key functional

handle—the carboxylic acid—which allows for straightforward derivatization into esters,

amides, and other functionalities. The electron-withdrawing chlorine atom at the 6-position and

the electron-donating methyl group at the 2-position modulate the reactivity of the quinoline

ring.

Chemical Identifiers
Property Value Source

IUPAC Name
6-chloro-2-methylquinoline-3-

carboxylic acid

Molecular Formula C₁₁H₈ClNO₂ [4]

Molecular Weight 221.64 g/mol

Monoisotopic Mass 221.02435 Da [4]

SMILES
CC1=C(C=C2C=C(C=CC2=N1

)Cl)C(=O)O
[4]

InChIKey
BXNOWQXNZZNEJV-

UHFFFAOYSA-N
[4]

CAS Number
100153-62-8 (Example, may

vary)

Physicochemical Characteristics
Experimental data for this specific molecule is not extensively published. However, its

properties can be reliably predicted based on its constituent functional groups and data from

analogous quinoline carboxylic acids.
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Property Predicted/Analogous Value Rationale and Insights

Appearance
White to light yellow crystalline

powder

Typical appearance for

quinoline carboxylic acids.[5]

Melting Point >250 °C (Decomposition likely)

High melting points are

characteristic of quinoline

carboxylic acids due to strong

intermolecular hydrogen

bonding and crystalline

packing. For example,

Quinoline-4-carboxylic acid

melts at 254-255 °C.[5]

Solubility

Poorly soluble in water;

Soluble in polar organic

solvents (e.g., DMSO, DMF).

The carboxylic acid group

imparts some polarity, but the

large, hydrophobic quinoline

core dominates. Solubility in

aqueous solutions is expected

to be highly pH-dependent,

increasing significantly in basic

conditions due to

deprotonation of the carboxylic

acid to form a more soluble

carboxylate salt.[6]

pKa ~4-5

The acidity is primarily

determined by the carboxylic

acid group. The electron-

withdrawing nature of the

quinoline ring and the chloro

substituent would likely make it

slightly more acidic than

benzoic acid.

LogP (Predicted) 2.7

The predicted XlogP value

indicates moderate lipophilicity,

a key parameter in drug design

for membrane permeability.[4]
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Synthesis and Reactivity
A common and effective strategy for synthesizing quinoline-3-carboxylic acids involves the

oxidation of the corresponding 3-formylquinoline (aldehyde) precursor.[7] However, a more

fundamental and versatile approach for constructing the core ring system is the Doebner-von

Miller reaction, which condenses an aniline with α,β-unsaturated carbonyl compounds. A

plausible pathway to the target molecule involves a related cyclization, the Doebner synthesis,

using a substituted aniline, pyruvic acid, and an aldehyde.

Proposed Synthetic Workflow
A logical synthetic route starts with 4-chloroaniline, which undergoes a cyclocondensation

reaction with pyruvic acid and acetaldehyde. This reaction constructs the substituted quinoline

ring in a single, efficient step.
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Starting Materials

Process

Final Product

4-Chloroaniline

Doebner Reaction
(Acid-catalyzed

Cyclocondensation)

Pyruvic Acid Acetaldehyde

Aqueous Workup
(pH Adjustment & Extraction)

Crude Product

Purification
(Recrystallization from Ethanol/Water)

Isolated Solid

6-Chloro-2-methylquinoline-3-carboxylic acid

Pure Product
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Standard & Sample
Preparation

(Dissolve in Mobile Phase)

Injection
(10 µL)

System Setup
(C18 Column, UV Detector @ 254 nm)

Isocratic/Gradient Elution
(Acetonitrile/Water + 0.1% TFA)

Data Acquisition
(Chromatogram)

Analysis
(Peak Integration, Purity Calculation)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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